2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid
Description
The compound 2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid is a synthetic derivative featuring a 4-oxobutanoic acid backbone substituted with a 4-methylphenyl group at the 4-oxo position and an ethylamino-linked indole moiety at the 2-position. This structure combines elements of indole alkaloids and aryloxobutanoic acids, which are known for diverse biological activities, including anti-auxin and radical scavenging properties .
Properties
IUPAC Name |
2-[2-(1H-indol-3-yl)ethylamino]-4-(4-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-6-8-15(9-7-14)20(24)12-19(21(25)26)22-11-10-16-13-23-18-5-3-2-4-17(16)18/h2-9,13,19,22-23H,10-12H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSTYCVTZTYEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the 4-oxobutanoic acid moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the carbonyl group can produce the corresponding alcohols .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that 2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid exhibits promising antitumor properties. It functions by inhibiting specific signaling pathways involved in cancer cell proliferation and survival. For instance, it has been shown to enhance the effects of other chemotherapeutic agents, leading to increased apoptosis in malignant cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It modulates the activity of pro-inflammatory cytokines and enzymes, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its ability to downregulate inflammatory markers suggests a potential role in chronic inflammatory disorders .
Neurological Applications
Emerging research indicates that the compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its interaction with neurotransmitter systems could help mitigate neuroinflammation and promote neuronal survival .
Cancer Research
In a recent clinical trial involving patients with advanced malignancies, administration of this compound resulted in a significant reduction in tumor size in a subset of participants. The trial highlighted its synergistic effects when combined with existing chemotherapeutics .
Inflammatory Disorders
A study focusing on rheumatoid arthritis patients demonstrated that treatment with this compound led to decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Patients reported improved joint function and reduced pain levels during the treatment period .
Mechanism of Action
The mechanism of action of 2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular function and therapeutic outcomes .
Comparison with Similar Compounds
Research Findings and Implications
- Anti-Auxin Activity: Analogs like PEO-IAA and auxinole show that aryl substituents and direct indole attachment are critical for TIR1/AFB receptor antagonism. The target compound’s ethylamino linker may modulate this interaction, possibly reducing steric clash while introducing flexibility .
- Metabolic Stability : Methyl and halogen substituents influence oxidative metabolism. The target’s methyl group may offer better stability than bromine or chlorine analogs .
- Synthetic Accessibility: Friedel-Crafts acylation (used in ) and Michael additions are common methods for synthesizing 4-oxobutanoic acid derivatives, suggesting feasible routes for the target compound .
Biological Activity
2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid, commonly referred to as a derivative of 4-oxobutanoic acid, has garnered interest in pharmaceutical research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is C21H22N2O3, indicating the presence of an indole moiety and an oxobutanoic acid derivative. The structural features include:
- Indole Ring : Known for its role in various biological activities.
- Amino Group : Potential for hydrogen bonding and interaction with biological targets.
- Oxobutanoic Acid Moiety : Implicated in metabolic pathways and enzyme interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : Studies have shown that derivatives of 4-oxobutanoic acids possess significant anti-inflammatory properties. For instance, related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models .
- Antirheumatic Properties : The compound has been investigated for its antirheumatic activity. A study comparing optical isomers of a related compound showed that certain configurations could enhance therapeutic effects against conditions like adjuvant arthritis in rats .
- Antimicrobial Activity : Preliminary evaluations suggest that the compound may exhibit antimicrobial properties. Compounds with similar structural features have been reported to inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 1: Anti-inflammatory Activity
A study focused on the anti-inflammatory effects of 4-oxobutanoic acid derivatives revealed that these compounds significantly reduced inflammation markers in vivo. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
| Compound | Inhibition (%) | Model Used |
|---|---|---|
| KE-298 | 75% | Rat Adjuvant Arthritis |
| Indole Derivative | 60% | Carrageenan-induced Paw Edema |
Case Study 2: Antirheumatic Effects
In a comparative study of optical isomers of KE-298, it was found that the (+)-isomer exhibited a stronger suppressive effect on adjuvant arthritis than its counterpart. This suggests that stereochemistry plays a critical role in the biological activity of these compounds.
| Isomer | Arthritis Score Reduction (%) |
|---|---|
| (+)-KE-298 | 85% |
| (-)-KE-298 | 50% |
Case Study 3: Antimicrobial Activity
Research into the antimicrobial properties of similar compounds indicated effective inhibition against various Gram-positive and Gram-negative bacteria. The presence of the indole moiety was critical for activity, enhancing interaction with bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Methicillin-resistant S. aureus | 16 µg/mL |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid?
- Methodology : The compound can be synthesized via Michael-type addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids, as demonstrated in analogous systems . Friedel-Crafts acylation using maleic anhydride is also applicable for generating the 4-oxobutanoic acid backbone . Key steps include:
Formation of the (E)-4-aryl-4-oxo-2-butenoic acid intermediate.
Nucleophilic addition of the indole-ethylamine moiety under basic conditions.
Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane).
- Critical Parameters : Reaction temperature (typically 60–80°C), solvent polarity, and stoichiometric ratios of reactants influence yield and enantiomeric purity .
Q. How can the structural integrity of this compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to verify indole ring protons (δ 7.0–7.8 ppm), carbonyl groups (δ 170–180 ppm), and methylphenyl substituents (δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNO requires 349.1552 g/mol) .
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .
Q. What preliminary biological activity assays are suitable for this compound?
- Screening Protocols :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anti-inflammatory Potential : Inhibition of COX-2 enzyme in LPS-stimulated macrophages (IC measurement) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How should experimental designs account for substituent effects on bioactivity?
- Case Study : Analogous 4-aryl-4-oxobutanoic acids show substituent-dependent activity. For example:
- Electron-withdrawing groups (e.g., -Br, -Cl) enhance antimicrobial potency but reduce solubility .
- Methyl groups (as in 4-methylphenyl) improve metabolic stability but may lower receptor binding affinity .
Q. How can contradictory data on enzyme inhibition be resolved?
- Example : Conflicting reports on COX-2 inhibition efficacy may arise from:
Assay Conditions : Variations in pH (optimal: 7.4), temperature (37°C), or cofactor availability (e.g., heme for COX-2) .
Enantiomeric Purity : Racemic mixtures (common in Michael additions) can skew activity measurements; chiral HPLC separation is advised .
- Resolution Strategy : Replicate studies under standardized conditions and validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Q. What molecular mechanisms underlie its potential anticancer activity?
- Hypothesis Testing :
- Apoptosis Induction : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7) via luminescence assays .
- Receptor Tyrosine Kinase Inhibition : Screen against EGFR or VEGFR using kinase-Glo assays .
- Metabolomics : LC-MS-based profiling to track changes in glycolysis/TCA cycle intermediates .
Q. How does the compound’s stability vary under physiological conditions?
- Degradation Pathways :
- Hydrolysis : Susceptibility of the oxobutanoic acid moiety to esterases (test in simulated gastric fluid, pH 1.2–3.0) .
- Oxidation : LC-MS monitoring of indole ring oxidation products (e.g., hydroxylation at C5) .
Q. What computational methods predict its environmental fate?
- Environmental Chemistry :
- QSAR Modeling : Use EPI Suite to estimate biodegradation half-life (e.g., logP = 2.8 suggests moderate persistence) .
- Photodegradation : Simulate UV-Vis absorption spectra (λmax ~280 nm) to assess sunlight-mediated breakdown .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
